molecular formula C13H24GeO6S3 B12605367 3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid CAS No. 648423-09-0

3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid

Cat. No.: B12605367
CAS No.: 648423-09-0
M. Wt: 445.2 g/mol
InChI Key: JEXYJICIXSQHEW-UHFFFAOYSA-N
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Description

3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid is a complex organogermanium compound. It features a germanium atom bonded to a tert-butyl group and two carboxyethylsulfanyl groups, which are further connected to a sulfanylpropanoic acid moiety.

Preparation Methods

The synthesis of 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid involves multiple steps. Typically, the synthetic route includes the reaction of germanium tetrachloride with tert-butyl lithium to form the tert-butylgermanium intermediate. This intermediate then undergoes further reactions with 2-carboxyethylsulfanyl groups under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxyethylsulfanyl groups to their corresponding alcohols.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid exerts its effects involves its interaction with molecular targets through its sulfanyl and carboxyethyl groups. These interactions can influence various biochemical pathways, making the compound useful in both research and industrial applications .

Comparison with Similar Compounds

Similar compounds include other organogermanium compounds with different substituents. For example:

    3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylbutanoic acid: Similar structure but with a butanoic acid moiety.

    3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpentanoic acid: Features a pentanoic acid moiety instead of propanoic acid.

The uniqueness of 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Properties

CAS No.

648423-09-0

Molecular Formula

C13H24GeO6S3

Molecular Weight

445.2 g/mol

IUPAC Name

3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid

InChI

InChI=1S/C13H24GeO6S3/c1-13(2,3)14(21-7-4-10(15)16,22-8-5-11(17)18)23-9-6-12(19)20/h4-9H2,1-3H3,(H,15,16)(H,17,18)(H,19,20)

InChI Key

JEXYJICIXSQHEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Ge](SCCC(=O)O)(SCCC(=O)O)SCCC(=O)O

Origin of Product

United States

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